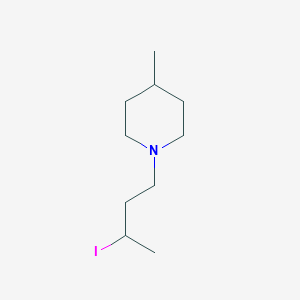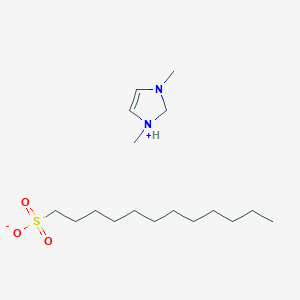
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate is a chemical compound known for its unique structure and properties It belongs to the class of imidazolium-based ionic liquids, which are salts in the liquid state at relatively low temperatures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate typically involves the reaction of 1,3-dimethylimidazolium chloride with dodecane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient synthesis.
化学反应分析
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce corresponding alcohols or amines.
科学研究应用
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the stabilization of proteins and enzymes, as well as in the extraction of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
作用机制
The mechanism by which 1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate exerts its effects involves interactions with molecular targets and pathways. The imidazolium cation can interact with various biological molecules, influencing their structure and function. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s solubility and reactivity.
相似化合物的比较
Similar Compounds
- 1,3-Dimethyl-2,3-dihydro-1H-imidazole
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
- 1,3-Dimethylimidazolium chloride
Uniqueness
1,3-Dimethyl-2,3-dihydro-1H-imidazol-1-ium dodecane-1-sulfonate is unique due to its combination of the imidazolium cation and the dodecane-1-sulfonate anion. This combination imparts specific properties, such as enhanced solubility in organic solvents and increased thermal stability, making it suitable for a variety of applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
840475-26-5 |
|---|---|
分子式 |
C17H36N2O3S |
分子量 |
348.5 g/mol |
IUPAC 名称 |
1,3-dimethyl-1,2-dihydroimidazol-1-ium;dodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O3S.C5H10N2/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;1-6-3-4-7(2)5-6/h2-12H2,1H3,(H,13,14,15);3-4H,5H2,1-2H3 |
InChI 键 |
SJMNSCKPQMYJGH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].C[NH+]1CN(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


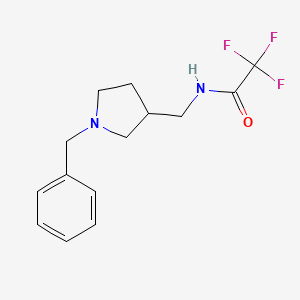
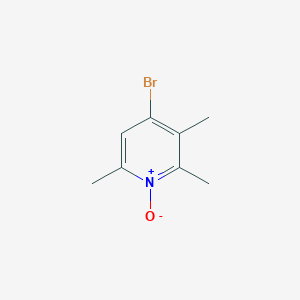
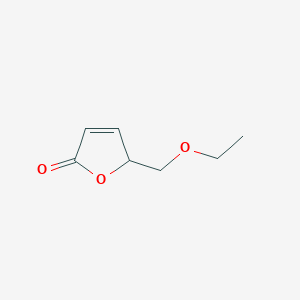
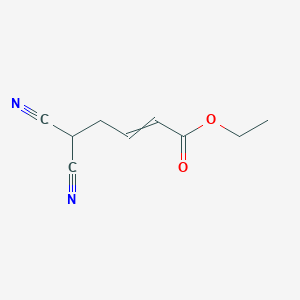
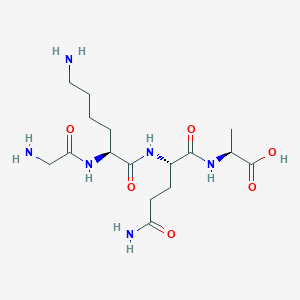
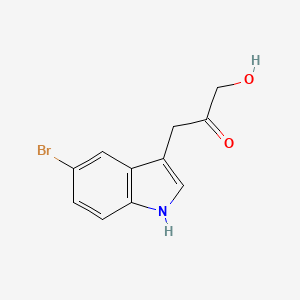
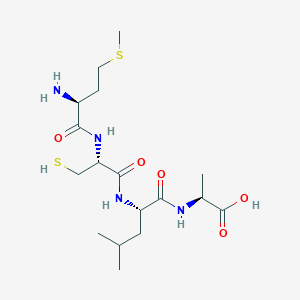
![2-Propen-1-amine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14201025.png)
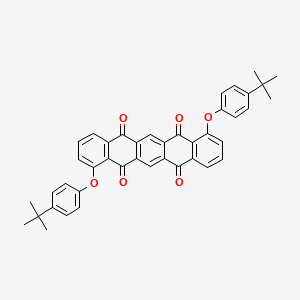


![N-(5-Methylpyridin-2-yl)-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14201045.png)
![N-([1,1'-Biphenyl]-4-yl)-7-bromo-N-phenylphenanthren-2-amine](/img/structure/B14201048.png)
